molecular formula C20H21ClFN3O2 B2582599 2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1796961-72-2

2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No. B2582599
CAS RN: 1796961-72-2
M. Wt: 389.86
InChI Key: GCXIRMBTMFFIPB-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a chemical compound that belongs to the class of piperidine-based drugs. It is commonly known as CFM-2, and it has been extensively studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study examines the metabolism of various chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, in human and rat liver microsomes. These herbicides are known to be carcinogenic in rats, and their metabolism involves a complex activation pathway leading to DNA-reactive compounds. The study found differences in the metabolism of these compounds between human and rat liver microsomes, highlighting the role of cytochrome P450 isoforms CYP3A4 and CYP2B6 in the metabolism process. This research provides insights into the metabolic pathways and potential health risks associated with exposure to chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Spectroscopic and Quantum Mechanical Studies on Bioactive Benzothiazolinone Acetamide Analogs

This paper explores the vibrational spectra, electronic properties, photochemical, and thermochemical modeling of bioactive benzothiazolinone acetamide analogs. These compounds exhibit good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells. The study also investigates their non-linear optical activity and ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), using molecular docking studies. This research contributes to understanding the multifaceted applications of benzothiazolinone acetamide analogs in photovoltaics and bioactive molecule design (Mary et al., 2020).

Photoreactions of Flutamide in Different Solvents

This investigation reveals how flutamide, a widely used anti-cancer drug, undergoes different photoreactions in acetonitrile and 2-propanol solvents. Understanding these photoreactions is crucial for assessing the potential risks of photodermatosis in patients using flutamide and exposed to sunlight. The study's findings are essential for the development of safer pharmaceutical formulations and for informing guidelines on flutamide use under sunlight exposure (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Anti-Inflammatory Activity of Novel Acetamides

This research focuses on the synthesis of novel N-(3-chloro-4-fluorophenyl) acetamides and their evaluation for anti-inflammatory activity. The synthesized compounds were analyzed using NMR, IR, and mass spectrometry, with selected derivatives showing significant anti-inflammatory effects. This study contributes to the development of new therapeutic agents with potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O2/c21-17-4-1-5-18(22)16(17)11-19(26)24-12-14-6-9-25(10-7-14)20(27)15-3-2-8-23-13-15/h1-5,8,13-14H,6-7,9-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXIRMBTMFFIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

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